molecular formula C9H16ClNOS B1477663 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide CAS No. 2097984-56-8

3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Cat. No.: B1477663
CAS No.: 2097984-56-8
M. Wt: 221.75 g/mol
InChI Key: DXHXRGZGUFCXME-UHFFFAOYSA-N
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Description

3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide (CAS 2097956-55-1) is a chemical compound supplied for research and experimental purposes. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic uses. The molecular formula of this compound is C10H18ClNOS, and it has a molecular weight of 235.77 . Its structure is characterized by a propanamide backbone chloro-substituted at the 3-position, with N-ethyl and N-(tetrahydrothiophen-3-yl) substituents . While the specific biological activity and research applications of this exact molecule are not fully detailed in the public domain, its structure, which incorporates a tetrahydrothiophene (thiophane) ring, is of significant interest in medicinal chemistry. Heterocyclic compounds containing sulfur, such as tetrahydrothiophene, are valuable scaffolds in the development of pharmacologically active agents . Researchers may investigate this compound as a potential intermediate or building block in the synthesis of novel molecules for various applications, including the exploration of new therapeutic agents. For instance, structurally related compounds featuring variations in the heterocyclic ring system are subjects of ongoing research in drug discovery . This product requires cold-chain transportation to ensure stability . Researchers should consult the Safety Data Sheet for proper handling, storage, and disposal information.

Properties

IUPAC Name

3-chloro-N-ethyl-N-(thiolan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16ClNOS/c1-2-11(9(12)3-5-10)8-4-6-13-7-8/h8H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHXRGZGUFCXME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCSC1)C(=O)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and other pharmacological properties based on diverse research findings.

Chemical Structure and Properties

The chemical structure of 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide includes a chloro group and a tetrahydrothiophene moiety, which may influence its interaction with biological targets. The presence of the amide functional group contributes to the molecule's stability and potential bioactivity.

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, various derivatives of propanamide have been synthesized and evaluated for their efficacy against different microbial strains. The activity is often measured in terms of Minimum Inhibitory Concentration (MIC) and zone of inhibition.

Table 1: Antimicrobial Activity of Related Compounds

CompoundMIC (µg/mL)Zone of Inhibition (mm)
3-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamideTBDTBD
Benzothiazole derivatives6 - 12.59 - 20
Other propanamide derivativesVariableVariable

The antimicrobial activity is attributed to the ability of these compounds to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Anticancer Properties

The anticancer potential of 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide has been explored through various studies focusing on its effect on cancer cell lines. Compounds with similar structural features have shown promise in inhibiting cancer cell proliferation.

Case Study: Evaluation against Cancer Cell Lines
A study evaluated the cytotoxicity of several propanamide derivatives against various cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells.

Table 2: Cytotoxicity Data

CompoundIC50 (µM)Selectivity Index
3-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamideTBDTBD
Compound A9.79>37,281
Compound B11.52>22,727

The selectivity index is crucial as it indicates the safety profile of the compound, suggesting that it may be a viable candidate for further development.

The mechanism by which 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide exerts its biological effects likely involves interaction with specific molecular targets. The chloro group may facilitate nucleophilic substitution reactions, while the tetrahydrothiophene ring can participate in hydrophobic interactions with biological macromolecules.

Future Directions

Further studies are necessary to elucidate the precise mechanisms of action and to optimize the structure for enhanced efficacy and reduced toxicity. In vivo studies are also critical to assess the pharmacokinetics and pharmacodynamics of this compound.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Propanamide Analogs

Compound Name Substituents/Functional Groups Heterocycle/Backbone Features Reference
3-Chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide Chloro (β), ethyl, tetrahydrothiophene Tetrahydrothiophene ring
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide Chloro (β), indole-ethyl Indole ring
3-Chloro-N-(1,3-thiazol-2-yl)propanamide Chloro (β), thiazole Thiazole ring
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide Hydroxy (β), methyl, thiophene Thiophene ring
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine Naphthyloxy, thienyl, dimethylamine Thiophene and naphthalene rings

Key Observations :

  • Chloro vs.
  • Heterocyclic Influence : Tetrahydrothiophene (saturated sulfur ring) may improve solubility compared to aromatic thiophene or indole rings .
  • N-Substituents : Bulky groups (e.g., naphthyloxy) reduce conformational flexibility, affecting binding interactions .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Melting Point (°C) Solubility Trends Reference
3-Chloro-N-[2-(1H-indol-3-yl)ethyl]propanamide 279.75 Not reported Low polarity (indole)
3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide 199.22 Not reported Moderate (thiophene, hydroxy)
N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine 337.47 Oil (liquid) Low (aromatic bulk)

Notes:

  • Melting Points : Aromatic analogs (e.g., indole) typically exhibit higher melting points due to π-stacking, while liquids (e.g., naphthyloxy derivative) suggest weaker intermolecular forces .
  • Solubility : Tetrahydrothiophene’s saturated ring may enhance aqueous solubility compared to aromatic thiophene or indole derivatives .

Challenges :

  • Steric hindrance from tetrahydrothiophene may necessitate optimized reaction conditions for the target compound .

Table 3: Reported Bioactivities of Propanamide Analogs

Compound Name Bioactivity Reference
3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide Antioxidant, free radical scavenging
3-Chloro-N-(2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)propanamide Kinase inhibition (pharmaceutical lead)

Inference for Target Compound :

Crystallographic and Intermolecular Interactions

  • N,N-Dimethyl-3-(1-naphthyloxy)-3-(2-thienyl)propan-1-amine : Exhibits van der Waals-dominated packing due to bulky substituents .
  • 3-Hydroxy-N-methyl-3-(thiophen-2-yl)propanamide : Hydrogen bonding via hydroxy groups likely influences crystal stability .

Prediction for Target Compound :

  • The tetrahydrothiophene ring may adopt specific conformations, with sulfur participating in non-covalent interactions (e.g., dipole-dipole) .

Preparation Methods

Preparation of 3-chloropropanoyl chloride

3-chloropropanoyl chloride is a key acylating agent in the synthesis of the target amide. Several well-documented methods exist for its preparation:

Method Description Reaction Conditions Yield & Purity Notes
Hydrogen chloride addition to acrylic acid followed by thionyl chloride treatment Acrylic acid is treated with hydrogen chloride gas under controlled pressure (≤0.15 MPa) to form 3-chloropropionic acid intermediate, which is then converted to 3-chloropropanoyl chloride by dropwise addition of thionyl chloride under vacuum and heating (30–80 °C). HCl gas addition, vacuum distillation, 30–80 °C 90–92% yield; ≥98.5% purity Simple equipment, cost-effective, industrially scalable
Catalytic reaction of acrylic acid with trichlorotoluene Acrylic acid is mixed with a catalyst and trichlorotoluene under nitrogen atmosphere, followed by vacuum rectification to isolate 3-chloropropanoyl chloride and benzoyl chloride byproduct. Nitrogen atmosphere, catalyst presence, vacuum distillation ≥95% yield Environmentally friendly, atom-economical, low cost, minimal toxic byproducts

These methods ensure high purity and yield of 3-chloropropanoyl chloride, which is essential for the subsequent amidation step.

Coupling with N-ethyl-N-(tetrahydrothiophen-3-yl)amine

The second stage involves the reaction of 3-chloropropanoyl chloride with the amine moiety N-ethyl-N-(tetrahydrothiophen-3-yl)amine to form the desired amide. While direct literature on this exact coupling is limited, general amide bond formation principles apply:

  • Amine Preparation: N-ethyl-N-(tetrahydrothiophen-3-yl)amine can be synthesized or procured as a secondary amine containing a tetrahydrothiophene ring, which introduces sulfur heteroatoms contributing to the compound's properties.

  • Amidation Reaction: The acid chloride is typically reacted with the amine in an inert solvent (e.g., dichloromethane, tetrahydrofuran) under cooling to control exothermicity. A base such as triethylamine or pyridine is added to neutralize the generated HCl.

  • Reaction Conditions: The reaction is conducted at low temperature (0–5 °C) initially, then allowed to warm to room temperature to complete conversion.

  • Purification: The crude product is purified by aqueous workup and chromatographic techniques to isolate pure 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide.

Summary of Preparation Steps

Step Reagents Conditions Outcome
1 Acrylic acid + HCl gas + thionyl chloride ≤0.15 MPa HCl, 30–80 °C vacuum distillation 3-chloropropanoyl chloride (90–92% yield)
2 3-chloropropanoyl chloride + N-ethyl-N-(tetrahydrothiophen-3-yl)amine + base 0–25 °C, inert solvent 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

Research Findings and Notes

  • The preparation of 3-chloropropanoyl chloride is crucial as it determines the overall yield and purity of the final amide. Recent advances emphasize environmentally friendly catalysts and conditions to minimize toxic byproducts and improve atom economy.

  • The tetrahydrothiophene ring in the amine component provides unique sulfur-nitrogen interactions, which can influence the compound's chemical behavior and biological activity. This moiety requires careful handling during synthesis to maintain ring integrity.

  • No direct published synthetic protocols for the exact target amide were found in open literature; however, the synthesis follows classical organic chemistry amidation techniques, supported by data on related analogues and intermediates.

  • Purification and characterization typically involve NMR, mass spectrometry, and chromatographic methods to confirm structure and purity.

This detailed synthesis approach integrates established methods for acid chloride preparation with classical amide coupling chemistry to produce 3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide efficiently and with high purity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide
Reactant of Route 2
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3-chloro-N-ethyl-N-(tetrahydrothiophen-3-yl)propanamide

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